Cephradine monohydrate

Descripción general

Descripción

Cephradine monohydrate is a first-generation cephalosporin antibiotic. It is a semi-synthetic derivative of cephalosporin C and is used to treat a variety of bacterial infections, including those of the respiratory tract, urinary tract, skin, and soft tissues . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cephradine monohydrate involves several key steps. Initially, D-α-phenylglycine undergoes Birch reduction to form a diene. This intermediate is then N-protected using tert-butoxycarbonylazide and activated for amide formation via the mixed anhydride method using isobutylchloroformate. The mixed anhydride reacts readily with 7-aminodesacetoxycephalosporanic acid to yield cephradine after deblocking .

Industrial Production Methods: In industrial settings, this compound is produced under stringent conditions to ensure high purity and potency. The process involves crystallization and purification steps to obtain the monohydrate form. The final product is preserved in tight containers to maintain its stability and potency .

Análisis De Reacciones Químicas

Types of Reactions: Cephradine monohydrate primarily undergoes substitution reactions due to the presence of the β-lactam ring. This ring is susceptible to nucleophilic attack, leading to the formation of various derivatives .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and nucleophiles. The reactions typically occur under mild conditions to prevent the degradation of the β-lactam ring .

Major Products: The major products formed from the reactions of this compound include various cephalosporin derivatives, which retain the antibacterial activity of the parent compound .

Aplicaciones Científicas De Investigación

Cephradine monohydrate has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the reactivity of β-lactam antibiotics. In biology and medicine, it is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents . Additionally, this compound is used in the pharmaceutical industry for the development of new formulations and drug delivery systems .

Mecanismo De Acción

Cephradine monohydrate exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis and death of the bacteria . The primary molecular targets of this compound are the PBPs, which are essential for the cross-linking of the peptidoglycan structure in the bacterial cell wall .

Comparación Con Compuestos Similares

- Cephalexin

- Cefadroxil

- Cefazolin

- Cefaclor

Cephradine monohydrate stands out due to its high bioavailability and low protein binding, making it an effective option for treating a wide range of bacterial infections .

Actividad Biológica

Cephradine monohydrate, a first-generation cephalosporin antibiotic, exhibits significant biological activity against a variety of Gram-positive and Gram-negative bacteria. This article delves into its pharmacological mechanisms, interactions, and clinical efficacy, supported by data tables and research findings.

Cephradine functions as a beta-lactam antibiotic , primarily targeting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) , inhibiting the final stages of peptidoglycan layer formation in bacterial cell walls. This action leads to bacterial lysis mediated by autolytic enzymes:

- Target PBPs : Cephradine specifically inhibits PBP 1A in Escherichia coli .

- Spectrum of Activity : Effective against various pathogens including:

Pharmacokinetics

- Absorption : Rapidly absorbed after oral administration.

- Excretion : Over 90% is excreted unchanged in urine within six hours .

- Half-life : Not explicitly defined but generally short due to rapid renal clearance.

Biological Activity Data

| Parameter | Value |

|---|---|

| Molecular Weight | 367.420 g/mol |

| Molecular Formula | C₁₆H₂₁N₃O₅S |

| Melting Point | 140-142°C (decomposes) |

| Common Uses | Respiratory infections, skin infections, urinary tract infections . |

Interaction Studies

Recent studies have explored the interaction of this compound with surfactants, which can influence its solubility and stability:

- Conductivity Techniques : Investigated interactions with cationic surfactant cetyltrimethylammonium bromide (CTAB) and anionic surfactant sodium dodecyl sulfate (SDS), revealing significant insights into formulation stability .

- UV-Visible Spectroscopy : Used to study interactions with non-ionic surfactants like Triton X-100 .

Clinical Efficacy

A comparative study assessed the effectiveness of cephradine against amoxicillin-clavulanate in treating recurrent urinary tract infections. The results indicated:

- Cure Rates : Cephradine showed a cure rate of 89%, comparable to 88% for amoxicillin-clavulanate.

- Relapse Rates : Similar relapse rates were observed (14% for cephradine vs. 11% for amoxicillin-clavulanate) .

Case Studies

- Study on Polymorphs :

- Drug Formulation Research :

Propiedades

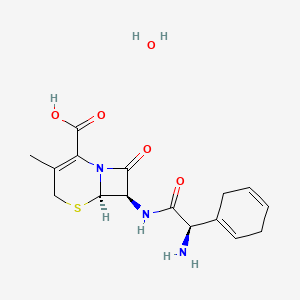

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S.H2O/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23);1H2/t10-,11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNPSPMQGXQSET-CYJZLJNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860560 | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31828-50-9, 75975-70-1 | |

| Record name | Cephradine dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cephradine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075975701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephradine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHRADINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC0D71IZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.